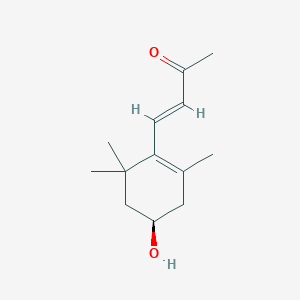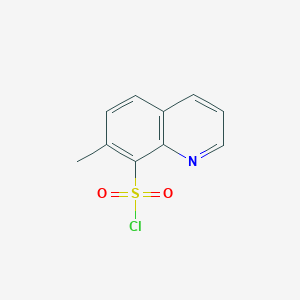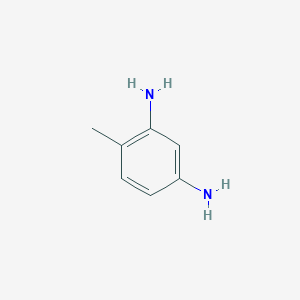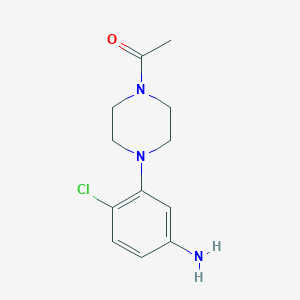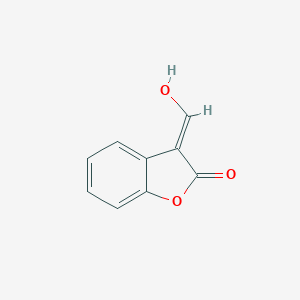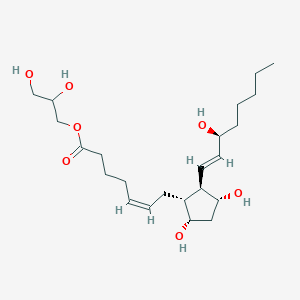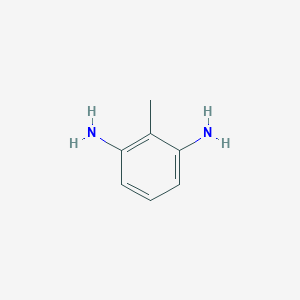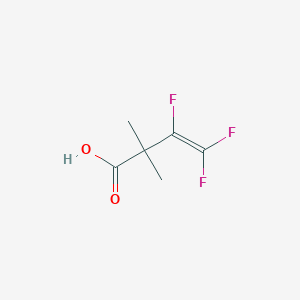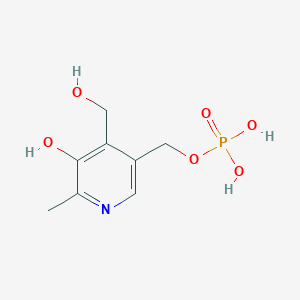
Pyridoxinphosphat
Übersicht
Beschreibung
Pyridoxine phosphate, also known as Pyridoxal 5’-phosphate (PLP), is the active form of vitamin B6. It comprises three natural organic compounds: pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in over 100 enzymatic reactions, including the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine; and supporting immune function and brain health .
Synthesis Analysis
The synthesis of PLP is complex due to the presence of six possible vitamers of different structures . The key enzyme in the process is Pyridoxine 5’-phosphate synthase, which catalyzes a multistep ring closure reaction yielding PNP and inorganic phosphate . This is the last step in the de novo synthetic pathway .Molecular Structure Analysis
The molecular structure of Pyridoxine phosphate is quite complex. It is the active form of vitamin B6 and is a coenzyme in a variety of enzymatic reactions .Chemical Reactions Analysis
PLP is a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates . It acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids .Physical And Chemical Properties Analysis
Pyridoxine phosphate is a white, crystal, soluble in water and heat-stable in both acidic and alkaline solutions . Its physical-chemical properties such as pKa, logP, logD, proton donor/acceptor quantity, solubility (g/l) were calculated with ACD/pKaDB program or obtained from Pub-Med physical/chemical properties database .Wissenschaftliche Forschungsanwendungen
Aminosäurestoffwechsel
PLP spielt eine entscheidende Rolle im Stoffwechsel von Aminosäuren. Es dient als Coenzym für Enzyme, die an Transaminierungs-, Decarboxylierungs- und Desaminierungsreaktionen beteiligt sind. Diese Reaktionen sind essentiell für die Synthese und den Abbau von Aminosäuren, die die Bausteine von Proteinen sind. PLP-abhängige Enzyme ermöglichen die Umwandlung von Aminosäuren in verschiedene Metaboliten, die als Neurotransmitter dienen oder an der Energieproduktion beteiligt sind .
Neurotransmitter-Synthese
Im Bereich der Neurowissenschaften ist PLP unverzichtbar für die Synthese von Neurotransmittern wie Serotonin, Dopamin und Gamma-Aminobuttersäure (GABA). Diese Neurotransmitter sind für die Gehirnfunktion unerlässlich und beeinflussen Stimmung, Schlaf und Kognition. PLP-abhängige Enzyme katalysieren die Umwandlung von Vorläufer-Aminosäuren in diese Neurotransmitter, was die Bedeutung von PLP für die Aufrechterhaltung der psychischen Gesundheit unterstreicht .
Glykogenphosphorylase-Funktion
PLP ist ein Coenzym für Glykogenphosphorylase, das Enzym, das für den Glykogenabbau in unserem Körper verantwortlich ist. Dieser Prozess ist entscheidend für die Freisetzung von Glukose während des Fastens oder beim Sport, um Muskeln und andere Gewebe mit Energie zu versorgen. Die Rolle von PLP im Glykogenstoffwechsel unterstreicht seine Bedeutung für die Energiehomöostase und Ausdauer .
Hämoglobin-Synthese und -Funktion
Hämoglobin, das sauerstofftransportierende Protein in roten Blutkörperchen, benötigt PLP für seine Synthese. PLP-abhängige Enzyme sind an der Bildung von Häm beteiligt, der eisenhaltigen Verbindung, die Sauerstoff bindet. Darüber hinaus beeinflusst PLP die Affinität von Hämoglobin zu Sauerstoff und spielt somit eine Rolle beim Sauerstofftransport und der Sauerstoffabgabe an Gewebe .
Lipidstoffwechsel
PLP ist am Lipidstoffwechsel beteiligt, einschließlich der Synthese von Sphingolipiden, die essentielle Bestandteile von Zellmembranen sind und eine Rolle bei der Zellsignalisierung spielen. PLP-abhängige Enzyme nehmen an der Umwandlung von Serin und Palmitoyl-CoA in Sphinganin teil, das weiter in verschiedene Sphingolipide umgewandelt wird .
Homocysteinstoffwechsel
Erhöhte Homocysteinspiegel im Blut sind mit Herz-Kreislauf-Erkrankungen verbunden. PLP dient als Coenzym für Enzyme, die Homocystein in Cystein oder zurück in Methionin umwandeln und so dessen Spiegel im Körper regulieren. Diese Funktion von PLP ist entscheidend für die Herz-Kreislauf-Gesundheit und die Vorbeugung verwandter Erkrankungen .
Immunfunktion
PLP ist essentiell für die ordnungsgemäße Funktion des Immunsystems. Es ist an der Produktion von Antikörpern und Zytokinen beteiligt, die für die Immunantwort entscheidend sind. PLP-abhängige Enzyme beeinflussen die Proliferation und Differenzierung von Lymphozyten und unterstützen so die Abwehr des Körpers gegen Infektionen .
Genetische Expression und Replikation
PLP-abhängige Enzyme sind an der Modifikation von Nukleinsäuren beteiligt, was für die genetische Expression und Replikation unerlässlich ist. Diese Enzyme nehmen an der Synthese von Nukleotiden teil, den Bausteinen von DNA und RNA, und spielen eine Rolle bei epigenetischen Modifikationen, die die Genexpression regulieren .
Wirkmechanismus
Target of Action
Pyridoxine phosphate, also known as pyridoxine 5’-phosphate, is an essential nutrient required for normal functioning of many biological systems within the body . It is converted to pyridoxal 5’-phosphate (PLP) in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . The primary targets of pyridoxine phosphate are enzymes such as pyridoxine 5’-phosphate synthase and ornithine decarboxylase .
Mode of Action
Pyridoxine phosphate interacts with its targets by acting as a coenzyme in various enzymatic reactions. More specifically, it is involved in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It plays a critical role in the conversion of L-glutamic acid to GABA .
Biochemical Pathways
Pyridoxine phosphate affects several biochemical pathways. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . It also plays a crucial role in the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
Pyridoxine phosphate is absorbed in the jejunum with oral bioavailability ranging from 61% to 81% . The conversion of pyridoxine to PLP occurs in the liver, with release of active vitamin into circulating blood. Circulating PLP is bound to serum albumin, and small amounts can be stored in liver and muscle tissue .
Result of Action
The molecular and cellular effects of pyridoxine phosphate’s action are vast due to its role as a coenzyme in over 160 enzyme activities involved in numerous metabolic pathways . It is particularly important in the metabolism of amino acid compounds .
Action Environment
The action, efficacy, and stability of pyridoxine phosphate can be influenced by various environmental factors. For instance, the cell keeps the content of free PLP (unbound) very low through dephosphorylation and PLP feedback inhibition of pyridoxine 5’-phosphate oxidase (PNPO) and pyridoxal kinase (PLK) to minimize toxicity .
Zukünftige Richtungen
Recent studies have shown that some PLP-dependent enzymes are able to consume molecular oxygen transforming an amino acid into a carbonyl compound . This could have important implications in neurodegenerative states. Moreover, other recent reports revealed the existence of new oxidase activities catalyzed by new PLP enzymes . These new PLP activities could only scratch the surface on a wider and unexpected catalytic capability of PLP enzymes .
Biochemische Analyse
Biochemical Properties
Pyridoxine phosphate acts as a coenzyme in various biochemical reactions. It interacts with over 140 enzymes, primarily those involved in amino acid metabolism . One of the key enzymes it interacts with is pyridoxine 5’-phosphate phosphatase, which catalyzes the removal of phosphate groups from pyridoxine phosphate . This interaction is crucial for the conversion of pyridoxine phosphate to its active form, pyridoxal phosphate. Pyridoxine phosphate also interacts with aminotransferases, forming a Schiff-base linkage with the epsilon-amino group of lysine residues on these enzymes .
Cellular Effects
Pyridoxine phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a vital role in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), which are essential for proper nervous system function . Pyridoxine phosphate also affects the expression of genes involved in immune responses and hormone regulation . Additionally, it is involved in the metabolism of amino acids, which are the building blocks of proteins and play a crucial role in cellular function .
Molecular Mechanism
At the molecular level, pyridoxine phosphate exerts its effects through binding interactions with various biomolecules. It forms a Schiff-base linkage with the epsilon-amino group of lysine residues on aminotransferase enzymes, facilitating the transfer of amino groups between amino acids . Pyridoxine phosphate also acts as a coenzyme for decarboxylase enzymes, which catalyze the removal of carboxyl groups from amino acids, leading to the formation of neurotransmitters . Additionally, it influences gene expression by acting as a cofactor for transcription factors involved in immune and endocrine system regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridoxine phosphate can change over time. The stability of pyridoxine phosphate is influenced by factors such as pH, temperature, and the presence of metal ions . Over time, pyridoxine phosphate can degrade into its inactive forms, pyridoxal and pyridoxamine . Long-term studies have shown that pyridoxine phosphate can have sustained effects on cellular function, particularly in the nervous and immune systems .
Dosage Effects in Animal Models
The effects of pyridoxine phosphate vary with different dosages in animal models. At low doses, pyridoxine phosphate supports normal cellular function and metabolism . At high doses, it can lead to toxic effects, including neurotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Pyridoxine phosphate is involved in several metabolic pathways, including the metabolism of amino acids, lipids, and carbohydrates . It acts as a coenzyme for enzymes such as aminotransferases and decarboxylases, facilitating the transfer of amino groups and the removal of carboxyl groups from amino acids . Pyridoxine phosphate also interacts with enzymes involved in the synthesis of neurotransmitters and other bioactive molecules .
Transport and Distribution
Within cells and tissues, pyridoxine phosphate is transported and distributed through specific transporters and binding proteins . It is taken up by cells via active transport mechanisms and is localized in various cellular compartments, including the cytoplasm and mitochondria . Pyridoxine phosphate can also accumulate in tissues such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
Pyridoxine phosphate is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, as it interacts with specific enzymes and biomolecules in these compartments . Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of pyridoxine phosphate within cells .
Eigenschaften
IUPAC Name |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMFKWHIQZTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196278 | |
| Record name | Pyridoxine 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
447-05-2 | |
| Record name | Pyridoxine 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 447-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridoxine 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridylmethyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG20W8WYLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



